Icosapent Ethyl's Distinct Effect on LDL-C vs. Omega-3-Acid Ethyl Esters
Icosapent ethyl does not increase LDL-C, whereas omega-3-acid ethyl esters, which contain DHA, are associated with LDL-C elevations. A review of clinical data found that in patients receiving icosapent ethyl, LDL-C levels decreased or did not increase significantly across all available studies and case reports [1]. In contrast, DHA-containing omega-3 products can raise LDL-C by 5-10% [2]. This differentiation is critical because elevated LDL-C is a primary target for cardiovascular risk reduction.
| Evidence Dimension | Change in Low-Density Lipoprotein Cholesterol (LDL-C) |
|---|---|
| Target Compound Data | No significant increase; decreases or neutral changes observed across studies |
| Comparator Or Baseline | Omega-3-acid ethyl esters (EPA/DHA mixture): LDL-C increase of 5-10% |
| Quantified Difference | Difference of approximately 5-10 percentage points in LDL-C change |
| Conditions | Review of randomized controlled trials, meta-analyses, and case series in hypertriglyceridemic patients |
Why This Matters
For scientific selection in lipid management research or clinical formulation, avoiding an LDL-C increase is a key differentiator that impacts cardiovascular risk profiles.
- [1] Toth PP, Dayspring TD, Pokrywka GS. Comparing the Impact of Prescription Omega-3 Fatty Acid Products on Low-Density Lipoprotein Cholesterol. Am J Cardiovasc Drugs. 2017;17(6):441-450. View Source
- [2] Ito MK. A Comparative Overview of Prescription Omega-3 Fatty Acid Products. P T. 2015;40(12):826-857. View Source
